molecular formula C11H10N2O3 B189917 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 138907-79-6

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B189917
M. Wt: 218.21 g/mol
InChI Key: YXDPASMCMVABFS-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 4-methoxyphenyl group is a common substituent in organic chemistry, known for its stability and ability to participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound like “1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid” would likely involve aromatic rings (from the pyrazole and phenyl groups) and a carboxylic acid group . The methoxy group (-OCH3) is an electron-donating group, which can influence the compound’s reactivity .


Chemical Reactions Analysis

Pyrazoles can participate in various chemical reactions, including substitutions, additions, and reductions . The presence of the methoxy group and the carboxylic acid group can also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid” would depend on its specific structure. For instance, the presence of the polar carboxylic acid group could influence its solubility in water .

Scientific Research Applications

Molecular Conformation and Hydrogen Bonding

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid has been studied for its complex hydrogen-bonded framework structures, which are significant in understanding molecular conformation and interactions. This compound, along with other derivatives, demonstrates diverse hydrogen bonding types, crucial for molecular assembly and structural analysis (Asma et al., 2018).

Spectroscopic Evaluations and Nonlinear Optical Properties

This compound has been subject to combined experimental and theoretical studies, particularly focusing on its spectroscopic evaluations. Its crystal packing stabilized by specific hydrogen bonds contributes to understanding its nonlinear optical properties, which are essential in material science and photonics (Ö. Tamer et al., 2015).

Synthesis and Structure Analysis

Research has delved into the synthesis and structural characterization of derivatives of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. The meticulous analysis through techniques like X-ray crystallography provides insights into the molecular architecture and potential applications in synthetic chemistry (Isuru R. Kumarasinghe et al., 2009).

Role in Synthesis of Anticoagulant

A derivative of this compound plays a role in the synthesis of the anticoagulant apixaban. Understanding its structure through X-ray powder diffraction is crucial for pharmaceutical synthesis and drug development (Qing Wang et al., 2017).

Functionalization Reactions in Organic Chemistry

The compound is also significant in understanding functionalization reactions, crucial in organic synthesis. Research has explored its reactions with various derivatives, which is vital for developing new pharmaceuticals and materials (İ. Yıldırım & F. Kandemirli, 2006).

Molecular Docking and Bioactivity Studies

This compound and its derivatives have been used in molecular docking studies to understand their interaction with biological targets. Such studies are pivotal in drug design and understanding the biological potential of new compounds (S. Fedotov et al., 2022).

Experimental and Theoretical Approach to Molecular Structure

The compound's structure has been studied both experimentally and theoretically, providing comprehensive insights into its molecular geometry and potential applications in various scientific fields (S. Demir et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound like “1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid” would depend on its specific properties. Generally, care should be taken when handling organic compounds, especially if they are known to be reactive or toxic .

Future Directions

The future directions for research on “1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, further studies could focus on its mechanism of action, toxicity, and pharmacokinetics .

properties

IUPAC Name

1-(4-methoxyphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-4-2-9(3-5-10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDPASMCMVABFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470263
Record name 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

138907-79-6
Record name 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BS Ferreira, RC Silva, BA Souto… - Letters in Organic …, 2021 - researchgate.net
Hybrid systems containing pyrazole moiety show a wide spectrum of biological activities. To access novel hybrids with pyrazole ring, in this work we synthesized twenty pyrazole-…
Number of citations: 3 www.researchgate.net
N Srivani, AV Chandra - Indian Journal …, 2018 - CONNECT JOURNALS D-189 …
Number of citations: 1
D Kralj, M Friedrich, U Grošelj, S Kiraly-Potpara… - Tetrahedron, 2009 - Elsevier
A seven-step synthesis of 1-substituted 5-(2-acylaminoethyl)-1H-pyrazole-4-carboxamides 20 as the pyrazole analogues of histamine was developed. The synthesis starts with a three-…
Number of citations: 24 www.sciencedirect.com

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